Potassium ascorbyl tocopheryl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EPC-K1 is a novel antioxidant compound synthesized by the phosphate linkage of L-ascorbic acid (vitamin C) and α-tocopherol (vitamin E). This compound is known for its ability to scavenge hydroxyl radicals and stimulate the production of endothelial nitric oxide. EPC-K1 has shown significant potential in preventing myocardial reperfusion injury and protecting against oxidative stress-induced damage .
Preparation Methods
Synthetic Routes and Reaction Conditions: EPC-K1 is synthesized through the phosphate linkage of L-ascorbic acid and α-tocopherol. The reaction involves the esterification of the hydroxyl group of L-ascorbic acid with the phosphate group of α-tocopherol. This process typically requires the use of a dehydrating agent and a catalyst to facilitate the esterification reaction .
Industrial Production Methods: In an industrial setting, the production of EPC-K1 involves large-scale esterification reactions under controlled conditions. The reaction mixture is subjected to purification processes, such as crystallization and chromatography, to obtain high-purity EPC-K1. The final product is then formulated into various dosage forms for therapeutic use .
Chemical Reactions Analysis
Types of Reactions: EPC-K1 primarily undergoes oxidation and reduction reactions due to its antioxidant properties. It can scavenge hydroxyl radicals and inhibit the activity of phospholipase A2 .
Common Reagents and Conditions:
Oxidation: EPC-K1 reacts with hydroxyl radicals, which are generated by the reaction of ferrous sulfate and hydrogen peroxide.
Major Products Formed: The major products formed from the reactions of EPC-K1 include water and oxygen, resulting from the decomposition of hydrogen peroxide. Additionally, EPC-K1 itself is converted into its oxidized form during the scavenging of hydroxyl radicals .
Scientific Research Applications
Mechanism of Action
EPC-K1 exerts its effects through two primary mechanisms:
Stimulation of Endothelial Nitric Oxide Production: EPC-K1 stimulates the release of endothelium-derived nitric oxide, an endogenous vasodilator and inhibitor of platelet and leukocyte activation and adhesion.
Scavenging of Hydroxyl Radicals: EPC-K1 scavenges hydroxyl radicals, which are highly reactive species that can cause cellular damage.
Comparison with Similar Compounds
EPC-K1 is unique due to its dual antioxidant properties derived from both L-ascorbic acid and α-tocopherol. Similar compounds include:
L-ascorbic acid (Vitamin C): A well-known antioxidant that scavenges free radicals and supports immune function.
α-tocopherol (Vitamin E): Another potent antioxidant that protects cell membranes from oxidative damage.
Glutathione: A tripeptide that acts as an endogenous antioxidant, protecting cells from oxidative stress.
Superoxide Dismutase: An enzyme that catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.
EPC-K1 stands out due to its ability to combine the antioxidant properties of both L-ascorbic acid and α-tocopherol, providing enhanced protection against oxidative stress .
Properties
CAS No. |
127061-56-7 |
---|---|
Molecular Formula |
C35H56KO10P |
Molecular Weight |
706.9 g/mol |
IUPAC Name |
potassium;[(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-5-oxo-2H-furan-4-yl] [(2R)-2,5,7,8-tetramethyl-2-[(4R,8R)-4,8,12-trimethyltridecyl]-3,4-dihydrochromen-6-yl] phosphate |
InChI |
InChI=1S/C35H57O10P.K/c1-21(2)12-9-13-22(3)14-10-15-23(4)16-11-18-35(8)19-17-27-26(7)30(24(5)25(6)31(27)43-35)44-46(40,41)45-33-29(38)32(28(37)20-36)42-34(33)39;/h21-23,28,32,36-38H,9-20H2,1-8H3,(H,40,41);/q;+1/p-1/t22-,23-,28+,32-,35-;/m1./s1 |
InChI Key |
VIHIKSJKXIMMLV-FZTHFCCHSA-M |
Isomeric SMILES |
CC1=C(C(=C(C2=C1O[C@](CC2)(C)CCC[C@H](C)CCC[C@H](C)CCCC(C)C)C)OP(=O)([O-])OC3=C([C@H](OC3=O)[C@H](CO)O)O)C.[K+] |
SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)([O-])OC3=C(C(OC3=O)C(CO)O)O)C.[K+] |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(CC2)(C)CCCC(C)CCCC(C)CCCC(C)C)C)OP(=O)([O-])OC3=C(C(OC3=O)C(CO)O)O)C.[K+] |
127061-56-7 | |
Synonyms |
ascorbic acid-2-(3,4-dihydro-2,5,7,8-tetramethyl-2-(4,8,12-trimethyltridecyl)-2H-1-benzopyran-6-yl hydrogen phosphate) EPC-K EPC-K(1) EPC-K1 L-ascorbic acid dl-alpha-tocopherol phosphoric acid diester potassium salt potassium ascorbyl tocopheryl phosphate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.